molecular formula C26H22FN3O3 B11405102 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11405102
M. Wt: 443.5 g/mol
InChI Key: CMPNJKZDJBYOBY-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes fluorophenyl, hydroxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.

    Introduction of Substituents: The fluorophenyl, hydroxyphenyl, and methoxyphenyl groups are introduced through various substitution reactions. These steps may involve halogenation, hydroxylation, and etherification reactions using reagents like fluorine gas, hydroxylating agents, and methoxy donors, respectively.

    Final Assembly: The final step involves coupling the substituted intermediates to form the target compound. This may require the use of coupling agents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of fluorine and hydroxyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of different functional groups may allow it to interact with multiple biological pathways, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom could enhance binding affinity through halogen bonding, while the hydroxyl group could participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    4-(2-fluorophenyl)-3-(2-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the fluorine atom in 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22FN3O3/c1-33-17-12-10-16(11-13-17)14-15-30-25(18-6-2-4-8-20(18)27)22-23(28-29-24(22)26(30)32)19-7-3-5-9-21(19)31/h2-13,25,31H,14-15H2,1H3,(H,28,29)

InChI Key

CMPNJKZDJBYOBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5F

Origin of Product

United States

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